
(3-Bromo-5-chloro-2-iodophenyl)methanol
Vue d'ensemble
Description
“(3-Bromo-5-chloro-2-iodophenyl)methanol” is a chemical compound with the molecular formula C7H5BrClIO. It has a molecular weight of 347.38 . It is a solid substance and is typically stored at 4°C, protected from light .
Physical And Chemical Properties Analysis
“this compound” has a boiling point of approximately 351.3±27.0°C at 760 mmHg . It is a solid substance and is typically stored at 4°C, protected from light .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
(3-Bromo-5-chloro-2-iodophenyl)methanol and related compounds have been extensively studied for their synthesis and potential applications in pharmaceuticals. For instance, a study by Kimpe et al. (1997) focused on the efficient preparation of 3-chloro-and 3-bromo-2-arylpyrroles from 2-aryl-1-pyrrolines, which are potential physiologically active compounds in agrochemistry and pharmaceutical sciences. The process involved α,α-dihalogenation and subsequent base-induced monodehydrohalogenation, indicating the relevance of these compounds in the synthesis of active pharmaceutical ingredients (Kimpe et al., 1997).
Antimicrobial Activity
Another important application of bromo- and chloro-substituted phenyl methanols, closely related to this compound, is in the field of antimicrobial research. Xu et al. (2003) isolated bromophenols from marine algae, which demonstrated significant antimicrobial activity against various strains of bacteria. This study underscores the potential of such compounds in the development of new antimicrobial agents (Xu et al., 2003).
Organic Synthesis and Chemical Reactions
In organic chemistry, these compounds are pivotal in various synthesis reactions. Richey and Yu (2009) described the synthesis of a selective nuclear hormone receptor modulator, showcasing the role of (5-bromo-2-iodophenyl)methanol in complex organic syntheses. The study emphasizes the compound's utility in creating complex molecular frameworks, highlighting its significance in synthetic organic chemistry (Richey & Yu, 2009).
Other Applications
Furthermore, this compound derivatives find applications in various other fields. For instance, studies have investigated their use in the synthesis of enantiomerically pure compounds (Zhang et al., 2014), as well as in the study of lipid dynamics in biological systems (Nguyen et al., 2019). These diverse applications underscore the compound's versatility and importance in scientific research (Zhang et al., 2014), (Nguyen et al., 2019).
Propriétés
IUPAC Name |
(3-bromo-5-chloro-2-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWJQDFZIYNJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)I)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



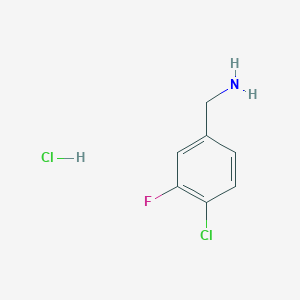
![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)
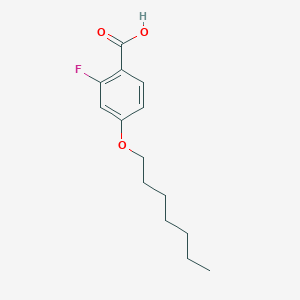
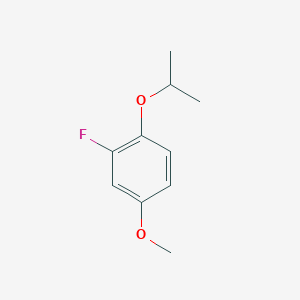
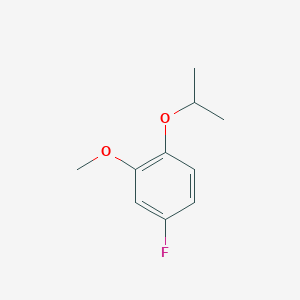
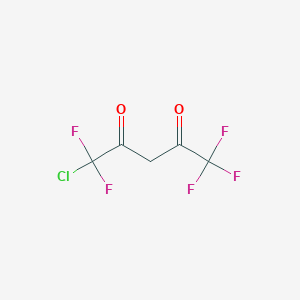
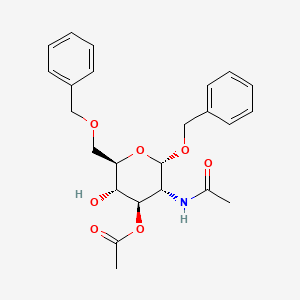
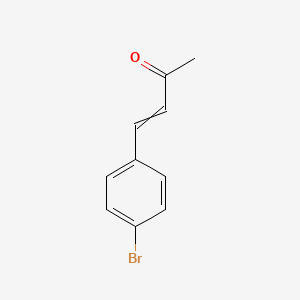
![2-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B3040458.png)
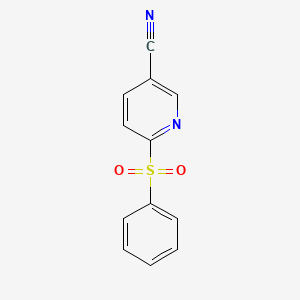
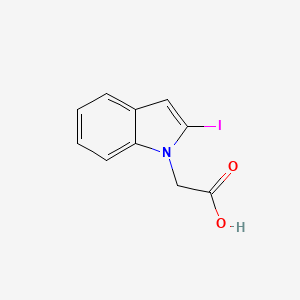
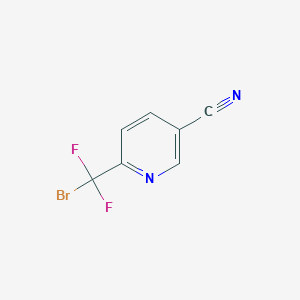
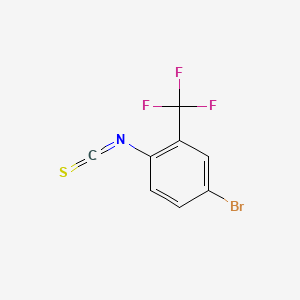
![2-[4-(Phenylmethoxy)phenoxy]acetyl chloride](/img/structure/B3040469.png)